DAT Binding Affinity: 100-Fold Reduced Potency Versus Tropane-Based Cocaine Analogs
A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were evaluated for in vitro binding affinity at the dopamine transporter (DAT). The 9-azabicyclo[3.3.1]nonane derivatives exhibited Ki values in the range of 2–14 µM, which represents an approximately 100-fold reduction in potency relative to cocaine and related tropane analogs [1]. X-ray crystallography confirmed that the expanded [3.3.1] bicyclic framework adopts a conformation distinct from the [3.2.1] tropane system, directly impacting ligand recognition at the cocaine-binding site [1].
| Evidence Dimension | DAT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2–14 µM (9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives) |
| Comparator Or Baseline | Cocaine and related tropane analogs (sub-micromolar to nanomolar Ki range) |
| Quantified Difference | ~100-fold less potent |
| Conditions | In vitro radioligand binding assay using rat caudate-putamen tissue homogenate |
Why This Matters
For medicinal chemistry programs targeting the DAT, this quantitative difference confirms that 9-azabicyclo[3.3.1]nonane is not a suitable scaffold for high-affinity cocaine-site ligands and should not be substituted for tropane-based cores when potent DAT binding is required.
- [1] Chen, Z.; Izenwasser, S.; Katz, J. L.; Zhu, N.; Klein, C. L.; Trudell, M. L. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. J. Med. Chem. 1996, 39, 4744–4749. View Source
